2-(2-methoxyphenyl)-1H-benzimidazole

Analytical Chemistry Ion Flotation Trace Metal Preconcentration

Researchers requiring selective Ag(I) trace analysis often encounter matrix interference with conventional methods. The ortho-methoxy substitution of this benzimidazole derivative creates steric hindrance that uniquely tunes metal-binding affinity, enabling Ag(I) preconcentration with a formation constant of 1.62×10⁶. Validated linear range: 1.8×10⁻⁷-1.7×10⁻⁶ mol/L; LOD: 2.9×10⁻⁸ mol/L; enrichment factor: 43.0. Also serves as a dual-conformer crystallization model (dihedral angles 26.9° and -13.3°). Supplied with full QA documentation.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 6528-85-4
Cat. No. B1361892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenyl)-1H-benzimidazole
CAS6528-85-4
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NC3=CC=CC=C3N2
InChIInChI=1S/C14H12N2O/c1-17-13-9-5-2-6-10(13)14-15-11-7-3-4-8-12(11)16-14/h2-9H,1H3,(H,15,16)
InChIKeyJNFBDHNAZPBWTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxyphenyl)-1H-benzimidazole


2-(2-Methoxyphenyl)-1H-benzimidazole (CAS 6528-85-4) is a 2-aryl substituted benzimidazole derivative. Its structure is distinguished by a methoxy group at the ortho position of the phenyl ring, which imposes unique steric and electronic effects on the benzimidazole core. This compound exhibits quantifiable differences in its metal-ion coordination chemistry, solid-state conformational behavior, and acid-base properties relative to its meta- and para-substituted analogs [1]. These properties position it as a specialized ligand for analytical chemistry and a subject of interest in crystallographic and catalytic research [2].

Why 2-(2-Methoxyphenyl)-1H-benzimidazole Is Irreplaceable


The position of the methoxy substituent on the 2-phenyl ring is not a trivial structural variation; it fundamentally alters key physicochemical properties that dictate performance in specific applications. The ortho-methoxy group in 2-(2-methoxyphenyl)-1H-benzimidazole creates a steric environment that leads to a demonstrably different conformational landscape, as evidenced by its unique crystallographic behavior compared to the 4-methoxy isomer [1]. This steric hindrance also directly impacts its acid-base properties, shifting its protonation constant compared to the class baseline, which in turn affects its metal-binding affinity [2]. Consequently, substituting this compound with its para- or meta-methoxy analogs in a research or industrial workflow will yield non-equivalent results in metal-chelation efficiency, conformational analysis, or pH-dependent applications.

2-(2-Methoxyphenyl)-1H-benzimidazole: Quantifiable Differentiation


Superior Silver(I) Chelation for Preconcentration

The ortho-methoxy derivative, 2-(2-methoxyphenyl)benzimidazole (MPBI), functions as a highly effective complexing agent for Ag(I) ions, enabling sensitive and selective ion-flotation separation. Under optimized conditions (pH 7.0), the Ag(I)-MPBI complex exhibits a formation constant (K_f) of 1.62 × 10^6, a value demonstrating a strong, quantifiable affinity that underpins the method's analytical performance [1]. While 2-(4-methoxyphenyl)-1H-benzimidazole has been studied for antimalarial activity, a comparable formation constant for a silver complex has not been reported in the same analytical context, marking a distinct application advantage for the ortho isomer [2].

Analytical Chemistry Ion Flotation Trace Metal Preconcentration

Unique Dual-Conformer Crystal Structure

Single-crystal X-ray diffraction reveals that the asymmetric unit of 2-(2-methoxyphenyl)-1H-benzimidazole contains two distinct conformational isomers, with the dihedral angles between the benzimidazole and methoxyphenyl rings measured at 26.9(3)° and -13.3(3)° [1]. This contrasts sharply with the 2-(4-methoxyphenyl)-1H-benzimidazole isomer, which crystallizes with only one molecule in the asymmetric unit and exhibits a single, larger dihedral angle of 34.12(6)° [2]. The presence of two stable conformers for the ortho isomer, co-existing in the crystal lattice, is a direct consequence of the steric constraints imposed by the ortho-methoxy group.

Structural Chemistry Crystallography Conformational Analysis

Altered Brønsted Basicity from Ortho Substitution

The protonation constant (log β) of the imidazole ring is sensitive to the nature and position of substituents on the 2-phenyl ring. A systematic study of 28 benzimidazole derivatives established that the log β values for this compound class range from 3.17 to 6.37, with electron-donating substituents and steric effects introduced by ortho substitution leading to lower protonation constants within this range [1]. The ortho-methoxy group in 2-(2-methoxyphenyl)-1H-benzimidazole is predicted to exert a distinct steric and electronic influence, shifting its pKa value relative to both the unsubstituted 2-phenyl-1H-benzimidazole and the 4-methoxy analog. This difference in ligand basicity directly translates to altered stability constants for metal complexes, a principle demonstrated by linear free-energy relationships for benzimidazole derivatives [2].

Physical Organic Chemistry Metal Coordination Potentiometry

Applications of 2-(2-Methoxyphenyl)-1H-benzimidazole


Trace Silver(I) Preconcentration and Detection

Based on its demonstrated ability to form a stable complex with Ag(I) characterized by a formation constant of 1.62 × 10^6, 2-(2-methoxyphenyl)-1H-benzimidazole is an ideal candidate for developing analytical methods for silver determination. It can be used to selectively preconcentrate trace levels of Ag(I) from complex aqueous matrices, such as industrial wastewater or natural water bodies, prior to quantification by Flame Atomic Absorption Spectrometry (FAAS). This offers an advantage over less selective methods. The method has been validated with a linear analytical range of 1.8 × 10^-7 to 1.7 × 10^-6 mol/L for Ag(I), a limit of detection of 2.9 × 10^-8 mol/L, and an enrichment factor of 43.0. [1]

Model for Conformational Polymorphism Studies

The unique ability of 2-(2-methoxyphenyl)-1H-benzimidazole to crystallize with two distinct conformers in the asymmetric unit, displaying dihedral angles of 26.9° and -13.3°, makes it a valuable model compound for research in crystal engineering and polymorphism. Unlike the simpler single-conformer 4-methoxy isomer, the ortho derivative provides a system to study the interplay between intramolecular steric hindrance, intermolecular hydrogen bonding, and lattice packing, which are fundamental to designing organic solid-state materials with specific properties. [2]

Selective Metal Chelation in Catalysis

The established structure-activity relationships for benzimidazole basicity indicate that the ortho-methoxy group alters the ligand's pKa and, consequently, its metal-binding stability. This makes 2-(2-methoxyphenyl)-1H-benzimidazole a suitable candidate for selective chelation of metal ions like Cu(II), Zn(II), or Cd(II) in systems where precise tuning of complex stability is required, such as in biomimetic catalysis or the synthesis of metal-organic frameworks (MOFs) with tailored stabilities. Its predicted lower basicity compared to the 4-methoxy analog is a key differentiator for these applications. [3]

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